molecular formula C9H15N3O3 B13106498 4-Ethoxy-5-((2-hydroxyethyl)amino)-2-methylpyridazin-3(2H)-one

4-Ethoxy-5-((2-hydroxyethyl)amino)-2-methylpyridazin-3(2H)-one

Cat. No.: B13106498
M. Wt: 213.23 g/mol
InChI Key: GNWPTNRLATXHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-5-((2-hydroxyethyl)amino)-2-methylpyridazin-3(2H)-one is a chemical compound with a unique structure that includes an ethoxy group, a hydroxyethylamino group, and a methyl group attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-((2-hydroxyethyl)amino)-2-methylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl halides under basic conditions.

    Attachment of the Hydroxyethylamino Group: This step involves the reaction of the intermediate compound with 2-aminoethanol under suitable conditions to introduce the hydroxyethylamino group.

    Methylation: The final step involves the methylation of the pyridazinone ring using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-((2-hydroxyethyl)amino)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and hydroxyethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Ethoxy-5-((2-hydroxyethyl)amino)-2-methylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-((2-hydroxyethyl)amino)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-5-((2-hydroxyethyl)amino)-2-methylpyridazin-3(2H)-one: Unique due to its specific functional groups and structure.

    2-Methyl-5-((2-hydroxyethyl)amino)-4-ethoxypyridazin-3(2H)-one: Similar structure but different arrangement of functional groups.

    4-Ethoxy-2-methyl-5-((2-hydroxyethyl)amino)pyridazin-3(2H)-one: Another isomer with a different position of the ethoxy group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

4-ethoxy-5-(2-hydroxyethylamino)-2-methylpyridazin-3-one

InChI

InChI=1S/C9H15N3O3/c1-3-15-8-7(10-4-5-13)6-11-12(2)9(8)14/h6,10,13H,3-5H2,1-2H3

InChI Key

GNWPTNRLATXHOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NN(C1=O)C)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.